

Application Notes and Protocols: Synthesis of 2-Amino-8-oxononanoic Acid Hydrochloride

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Compound of Interest

Compound Name: 2-Amino-8-oxononanoic acid
hydrochloride

Cat. No.: B10830160

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-8-oxononanoic acid is a non-proteinogenic amino acid characterized by a ketone functional group within its aliphatic side chain. This unique feature makes it a valuable tool in bioconjugation and chemical biology, allowing for site-specific labeling of proteins and other biomolecules.^{[1][2]} The hydrochloride salt of this amino acid enhances its solubility and stability, facilitating its use in aqueous buffers.^[1] These application notes provide a detailed protocol for the chemical synthesis of **2-Amino-8-oxononanoic acid hydrochloride**, compiled from established synthetic methodologies for related keto-amino acids. Additionally, the metabolic context of keto-amino acids is discussed.

Data Presentation

Table 1: Physicochemical Properties of **2-Amino-8-oxononanoic Acid Hydrochloride**

| Property | Value | Reference |
|-------------------|--|----------------|
| Molecular Formula | C ₉ H ₁₈ ClNO ₃ | MedChemExpress |
| Molecular Weight | 223.70 g/mol | MedChemExpress |
| Appearance | Solid | MedChemExpress |
| Storage | 4°C, sealed storage, away from moisture | MedChemExpress |
| In Solvent | -80°C (6 months); -20°C (1 month) | MedChemExpress |

Table 2: Summary of a Plausible Multi-Step Synthesis

| Step | Reaction | Key Reagents | Expected Outcome |
|------|-------------------------------|-----------------------------|--|
| 1 | Protection of Amino Group | Boc Anhydride | N-Boc-2-amino-8-oxononanoic acid |
| 2 | Esterification | Methanol, SOCl ₂ | Methyl N-Boc-2-amino-8-oxononanoate |
| 3 | Deprotection & Salt Formation | HCl in Dioxane | 2-Amino-8-oxononanoic acid hydrochloride |

Experimental Protocols

A plausible synthetic route for **2-Amino-8-oxononanoic acid hydrochloride** can be adapted from standard amino acid synthesis methodologies, such as the amination of an α -halo acid or the Strecker synthesis. A common strategy involves the use of protecting groups to ensure regioselectivity. The following protocol is a representative example.

Materials:

- 8-Oxononanoic acid

- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (CCl_4)
- Ammonia (in methanol)
- Di-tert-butyl dicarbonate (Boc_2O)
- Sodium bicarbonate (NaHCO_3)
- Dioxane
- Hydrochloric acid (HCl) in dioxane (4 M)
- Ethyl acetate (EtOAc)
- Hexanes
- Magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Dowex 50W X8 resin (or similar strong cation exchange resin)

Protocol:

Step 1: α -Bromination of 8-Oxononanoic Acid

- To a solution of 8-oxononanoic acid (1 equivalent) in dry carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.
- Reflux the mixture under nitrogen for 4-6 hours, monitoring the reaction by TLC.
- Cool the reaction mixture to room temperature and filter to remove succinimide.
- Concentrate the filtrate under reduced pressure to obtain crude 2-bromo-8-oxononanoic acid.

Step 2: Amination of 2-Bromo-8-oxononanoic Acid

- Dissolve the crude 2-bromo-8-oxononanoic acid in a saturated solution of ammonia in methanol.
- Stir the reaction mixture in a sealed vessel at room temperature for 48 hours.
- Monitor the reaction for the disappearance of the starting material by TLC.
- Concentrate the reaction mixture under reduced pressure to yield crude 2-amino-8-oxononanoic acid.

Step 3: Boc-Protection of the Amino Group

- Dissolve the crude 2-amino-8-oxononanoic acid in a 1:1 mixture of dioxane and water.
- Add sodium bicarbonate (2.5 equivalents) to the solution.
- Add di-tert-butyl dicarbonate (1.2 equivalents) and stir the mixture at room temperature overnight.
- Acidify the reaction mixture to pH 2-3 with 1 M HCl.
- Extract the product with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.
- Purify the resulting N-Boc-2-amino-8-oxononanoic acid by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane).

Step 4: Deprotection and Hydrochloride Salt Formation

- Dissolve the purified N-Boc-2-amino-8-oxononanoic acid in a minimal amount of dry dioxane.
- Add a 4 M solution of HCl in dioxane (excess, e.g., 5-10 equivalents).

- Stir the mixture at room temperature for 2-4 hours. The product should precipitate as a white solid.
- Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield **2-Amino-8-oxononanoic acid hydrochloride**.

Purification of the Final Product:

For high purity, the hydrochloride salt can be further purified using ion-exchange chromatography.

- Prepare a column with a strongly acidic cation-exchange resin (e.g., Dowex 50W X8).
- Wash the resin with distilled water, followed by 0.5 N NaOH, and then again with water until the eluent is neutral.
- Dissolve the crude hydrochloride salt in aqueous methanol and load it onto the column.
- Wash the column with water to remove impurities.
- Elute the desired amino acid hydrochloride using a solution of aqueous ammonia or hydrochloric acid.
- Combine the fractions containing the product (as determined by TLC with ninhydrin staining) and concentrate under reduced pressure.
- Recrystallize the solid from an appropriate solvent system (e.g., ethanol/ether) to obtain pure **2-Amino-8-oxononanoic acid hydrochloride**.

Visualizations

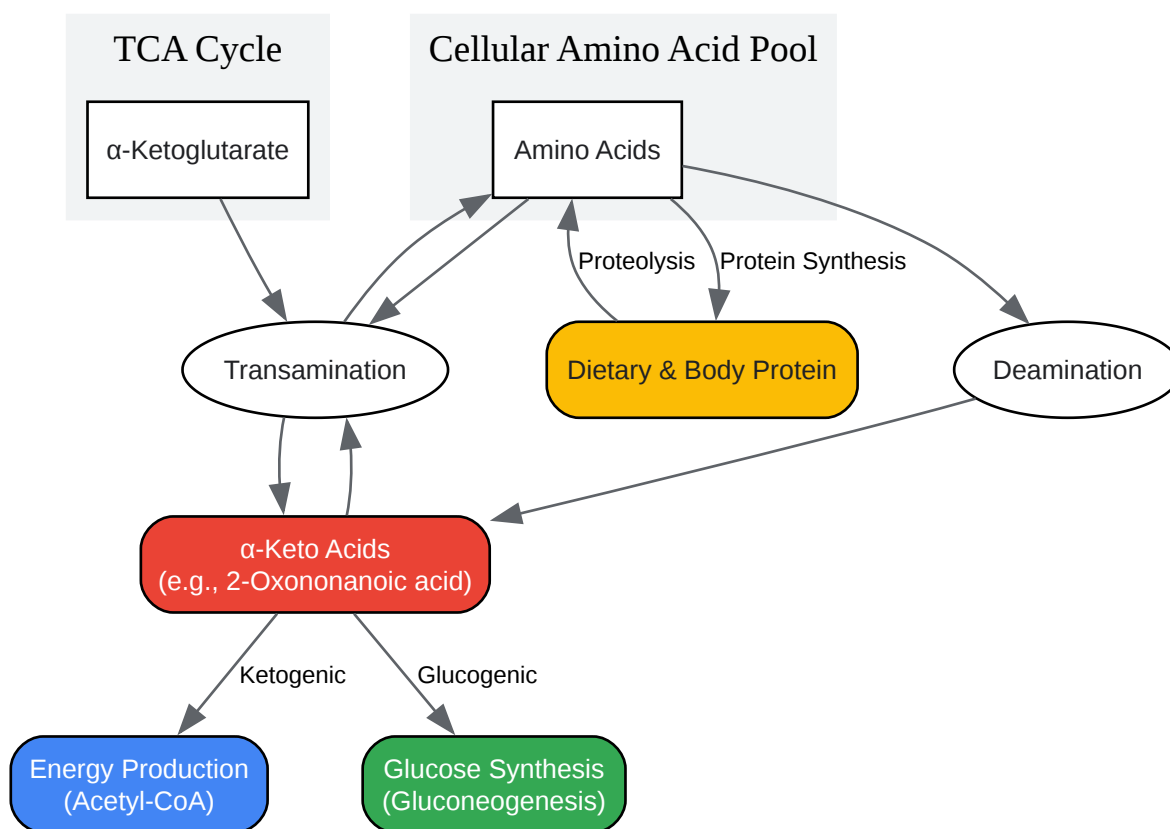
Diagram 1: General Synthetic Workflow



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Caption: A generalized workflow for the synthesis of **2-Amino-8-oxononanoic acid hydrochloride**.

Diagram 2: Metabolic Role of Keto-Amino Acids



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Caption: The central role of α -keto acids in amino acid metabolism.

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References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 2-Amino-8-oxononanoic Acid Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830160#synthesis-of-2-amino-8-oxononanoic-acid-hydrochloride]

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